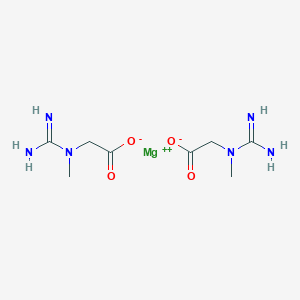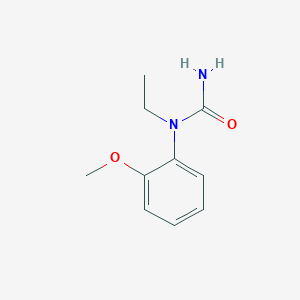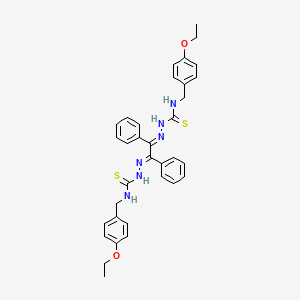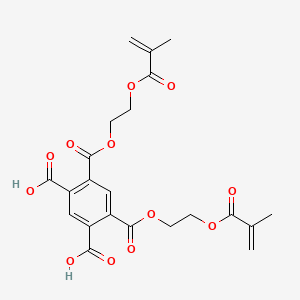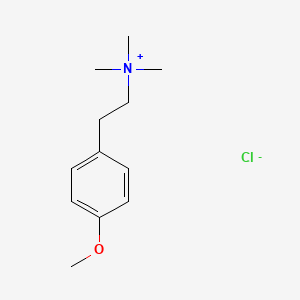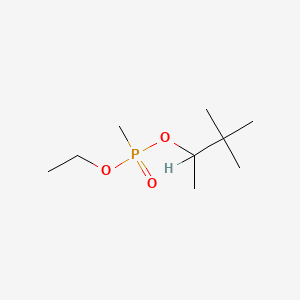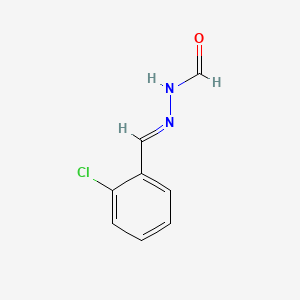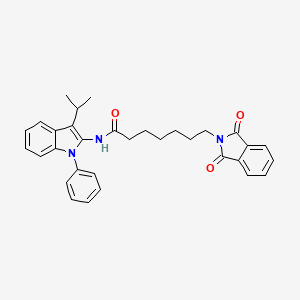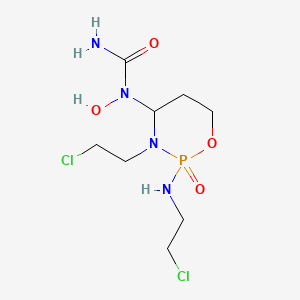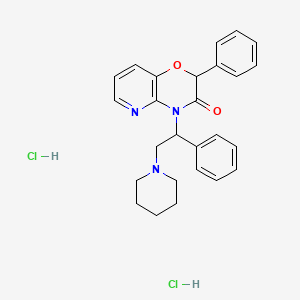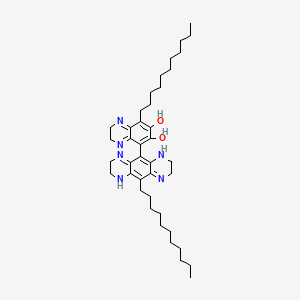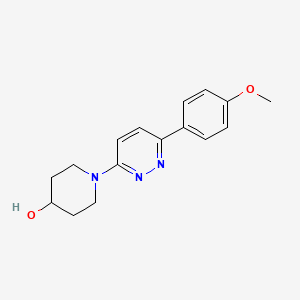
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- is an organic compound that belongs to the class of phenoxyacrylate esters. This compound is characterized by the presence of a cyclopentyl ester group attached to the 3-position of the 2-propenoic acid moiety, with a 2,4-dichlorophenoxy substituent at the 3-position. The (E)-configuration indicates the trans arrangement of the substituents around the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- typically involves the esterification of 2-Propenoic acid, 3-(2,4-dichlorophenoxy)- with cyclopentanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent and high yield of the desired ester. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and selectivity of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-methylpropyl ester, (E)-
- 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, ethyl ester, (E)-
- 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, methyl ester, (E)-
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- is unique due to the presence of the cyclopentyl ester group, which can impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
53548-40-6 |
|---|---|
Molekularformel |
C14H14Cl2O3 |
Molekulargewicht |
301.2 g/mol |
IUPAC-Name |
cyclopentyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C14H14Cl2O3/c15-10-5-6-13(12(16)9-10)18-8-7-14(17)19-11-3-1-2-4-11/h5-9,11H,1-4H2/b8-7+ |
InChI-Schlüssel |
LCMFUFZRXOSPGP-BQYQJAHWSA-N |
Isomerische SMILES |
C1CCC(C1)OC(=O)/C=C/OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1CCC(C1)OC(=O)C=COC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


